molecular formula C19H23NO B12628159 5-[Benzyl(methyl)amino]-1-phenylpentan-1-one CAS No. 918648-45-0

5-[Benzyl(methyl)amino]-1-phenylpentan-1-one

Cat. No.: B12628159
CAS No.: 918648-45-0
M. Wt: 281.4 g/mol
InChI Key: HUKFVNKKJONZLY-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)amino]-1-phenylpentan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a benzyl group, a methylamino group, and a phenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(methyl)amino]-1-phenylpentan-1-one typically involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with 1-phenylpentan-1-one under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(methyl)amino]-1-phenylpentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and methylamino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-[Benzyl(methyl)amino]-1-phenylpentan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[Benzyl(methyl)amino]-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Nicardipine: A calcium channel blocker with a similar benzyl group but different pharmacological properties.

Uniqueness

5-[Benzyl(methyl)amino]-1-phenylpentan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918648-45-0

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

5-[benzyl(methyl)amino]-1-phenylpentan-1-one

InChI

InChI=1S/C19H23NO/c1-20(16-17-10-4-2-5-11-17)15-9-8-14-19(21)18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-16H2,1H3

InChI Key

HUKFVNKKJONZLY-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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